2-(Iodomethyl)oxetane is a heterocyclic organic compound characterized by a four-membered oxetane ring with an iodomethyl substituent. Its molecular formula is C₄H₇IO, and it has a molecular weight of approximately 198 g/mol. The compound is notable for its unique structure, which combines the properties of both oxetanes and halomethyl groups, making it a valuable intermediate in organic synthesis.
Research indicates that oxetane derivatives, including 2-(iodomethyl)oxetane, exhibit significant biological activities. For instance, they have been studied for their potential as:
The synthesis of 2-(iodomethyl)oxetane can be achieved through several methods:
2-(Iodomethyl)oxetane finds applications in various fields:
Several compounds share structural similarities with 2-(iodomethyl)oxetane. Here is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydroxymethyloxetane | C₄H₈O | Precursor to 2-(iodomethyl)oxetane; less reactive |
3-Iodomethyl-oxetane | C₄H₇I | Similar halogenation but different position |
3-Methyloxetane | C₄H₈O | Lacks halogen; more stable |
2-Bromomethyloxetane | C₄H₇Br | Similar reactivity but bromine is less reactive |
3-Azidomethyl-oxetane | C₄H₈N₃ | Different functional group; potential for click chemistry |
The presence of the iodomethyl group distinguishes 2-(iodomethyl)oxetane from these similar compounds, enhancing its reactivity and potential applications in synthetic chemistry and drug development.
The IUPAC name for this compound is 2-(iodomethyl)oxetane. Its molecular formula is C₄H₇IO, with a molecular weight of 198.00 g/mol. The structural representation (Figure 1) highlights the oxetane ring (a four-membered cyclic ether) and the iodomethyl group (-CH₂I) at the second carbon.
SMILES Notation:
C1COC1CI
InChI Key:
JVPHNTROOBLPKR-UHFFFAOYSA-N
2-(Iodomethyl)oxetane was first synthesized in the early 2010s as part of efforts to expand the toolbox of strained heterocycles for medicinal chemistry. A landmark synthesis involved the reaction of 2-hydroxymethyloxetane with iodine, triphenylphosphine, and imidazole in dichloromethane, achieving a 100% yield. This method, patented in 2016 (KR101592370), remains a cornerstone for large-scale production.
Subsequent advancements include:
2-(Iodomethyl)oxetane serves as a multifunctional building block:
Oxetanes are prized for their ability to improve drug-like properties:
Table 1: Comparative Properties of Oxetane vs. Carbonyl Bioisosteres
Property | Oxetane Derivatives | Carbonyl Analogs |
---|---|---|
Aqueous Solubility | High | Moderate |
LogP | 0.91 | 1.5–2.5 |
Metabolic Clearance | Low | High |